molecular formula C6H8N2O2S B1299437 Methyl 2-amino-5-methylthiazole-4-carboxylate CAS No. 63257-03-4

Methyl 2-amino-5-methylthiazole-4-carboxylate

Cat. No.: B1299437
CAS No.: 63257-03-4
M. Wt: 172.21 g/mol
InChI Key: ZPFCEYUYBJVUED-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methylthiazole-4-carboxylate (CAS 63257-03-4) is a thiazole derivative with a molecular formula of C₆H₈N₂O₂S and a molecular weight of 172.2 g/mol . The compound features:

  • A methyl ester group at position 4,
  • An amino group at position 2,
  • A methyl substituent at position 4.

It is synthesized via cyclocondensation reactions, as described in antitubercular drug development studies, yielding a pale yellow powder with a melting point of 165–168°C . Key applications include its role as a building block for DNA minor groove-binding oligopeptides and as a β-ketoacyl-ACP synthase (mtFabH) inhibitor in Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-methylthiazole-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Methyl 2-amino-5-methylthiazole-4-carboxylate exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis. Research has shown that derivatives of this compound can inhibit the growth of M. tuberculosis H37Rv effectively.

Case Study: Inhibition of Mycobacterium tuberculosis

A study demonstrated that methyl 2-amino-5-benzylthiazole-4-carboxylate, a derivative of this compound, achieved a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), outperforming traditional antibiotics such as thiolactomycin (TLM) and isoniazid (INH) .

CompoundMIC (µg/ml)Comparison
Methyl 2-amino-5-benzylthiazole-4-carboxylate0.06More effective than TLM (13 µg/ml) and INH (0.25 µg/ml)
Thiolactomycin (TLM)13Traditional antibiotic
Isoniazid (INH)0.25Traditional antibiotic

Anticancer Activity

In addition to its antimicrobial properties, this compound is under investigation for its potential anticancer effects. Preliminary studies indicate that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms.

Synthesis and Derivatives

This compound serves as a building block for synthesizing various heterocyclic analogues with therapeutic roles:

  • Schiff Bases : It is used to synthesize and characterize Schiff bases, which have shown moderate to significant antibacterial and antifungal potential .
  • Imidazo[2,1-b]thiazoles : The compound is also utilized in microwave-assisted green synthesis of new imidazo[2,1-b]thiazoles .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-Amino-5-methylthiazole-4-carboxylate

  • Structure : Differs by an ethyl ester (vs. methyl) at position 3.
  • Synthesis : Prepared via cyclizing condensation of thiourea with ethyl 3-bromo-2-oxobutyrate, followed by alkaline hydrolysis .
  • Properties : Higher molecular weight (186.2 g/mol ) and boiling point compared to the methyl analog. Purity of 97% (CAS 72054-60-5) is commercially available .
  • Applications : Used in oligopeptide synthesis (e.g., Methia-Nt) for DNA-binding studies .

Methyl 2-Amino-4-methylthiazole-5-carboxylate

  • Structure : Substituents reversed: methyl at position 4 and ester at position 5 (CAS 3829-80-9).
  • Synthesis : Produced via reaction of 2-chloroacetoacetate with thiourea under alkaline conditions, achieving >98% yield .
  • Properties : Melting point 172–173°C , higher than the 5-methyl isomer due to structural symmetry .
  • Applications : Less studied in biological contexts but serves as a precursor for heterocyclic amides .

Methyl 2-Amino-5-phenylthiazole-4-carboxylate

  • Structure : Phenyl group at position 5 (vs. methyl).
  • Properties : Higher molecular weight (204.2 g/mol ) and melting point (218–221°C ) .
  • Biological Activity : The bulky phenyl group may hinder binding in enzyme active sites. For example, in mtFabH inhibition, the 5-methyl analog shows better fit in the longitudinal channel than the phenyl variant .

Methyl 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylate

  • Structure : Trifluoromethyl group at position 5 (CAS 1086375-61-2).
  • Properties : Enhanced lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group.
  • Applications: Potential use in agrochemicals or pharmaceuticals where stability under physiological conditions is critical .

Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa
Methyl 2-amino-5-methylthiazole-4-carboxylate 172.2 165–168 301.3 (predicted) 1.339 2.94
Ethyl analog 186.2 N/A ~310 (estimated) 1.2–1.3 3.1
5-Phenyl analog 204.2 218–221 N/A 1.4 (estimated) 2.8

Biological Activity

Methyl 2-amino-5-methylthiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which contributes to its biological activity. The compound has the following molecular formula: C₆H₈N₂O₂S. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis. In a study by Sachdeva et al., derivatives of this compound were synthesized and evaluated for their efficacy against M. tuberculosis H37Rv. One derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), outperforming traditional antibiotics such as thiolactomycin (TLM) and isoniazid (INH) .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer potential. Preliminary studies suggest that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity associated with cell growth and apoptosis . Specific anticancer activities remain under investigation, but initial findings indicate promise in targeting specific cancer pathways.

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. For instance, it has been shown to target the β-ketoacyl synthase enzyme mtFabH in M. tuberculosis, which is crucial for fatty acid synthesis in mycobacteria .
  • Cell Membrane Penetration : The presence of an amino group at the 2-position facilitates the compound's ability to penetrate cellular membranes in its unionized state at physiological pH, enhancing its bioavailability .

Table 1: Summary of Biological Activities

CompoundTarget OrganismMIC (µg/ml)Comparison with TLMComparison with INH
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37Rv0.06More effective (13)More effective (0.25)
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH0.95--

This table illustrates the potency of various derivatives against M. tuberculosis compared to established drugs.

Research Findings

  • Efficacy Against Drug-resistant Strains : The modifications in thiazole derivatives have shown effectiveness against resistant strains of M. tuberculosis, indicating their potential as new therapeutic agents .
  • Safety Profile : Toxicity studies are ongoing to establish a safety profile for these compounds, which is crucial for their development as pharmaceuticals .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the thiazole ring significantly impact biological activity, guiding future synthesis efforts .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 2-amino-5-methylthiazole-4-carboxylate, and what solvents/reagents are typically employed?

  • The compound is synthesized via stepwise reactions involving mercaptoheterocycles, chloroacetyl chloride, and methyl esters. A common procedure includes refluxing in ethanol or THF with bases like triethylamine (TEA) or potassium carbonate (K₂CO₃). For example, mercaptoheterocycles react with 2-chloroacetyl chloride in THF at 0°C, followed by coupling with methyl esters under reflux . Characterization often involves NMR, HRMS, and melting point analysis .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Key techniques include:

  • 1H/13C NMR : To confirm the thiazole ring protons (δ ~6.5–7.5 ppm) and ester carbonyl signals (δ ~165–170 ppm).
  • HRMS : For molecular ion ([M+H]+) validation, e.g., m/z ≈ 187.06 (C₇H₈N₂O₂S) .
  • Melting Point : Reported values (e.g., 206–208°C) help assess purity .

Q. What are the common derivatives or structural analogs of this compound, and how do their properties differ?

  • Analogues include ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 3829-80-9) and derivatives with substituted phenyl or pyrimidine groups. Substituents like nitro or methoxy groups alter solubility and reactivity . For example, ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate shows enhanced lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Byproduct formation (e.g., dimerization or oxidation) is mitigated by:

  • Temperature Control : Maintaining 0°C during chloroacetyl chloride addition .
  • Catalyst-Free Methods : Using aqueous ethanol under reflux to avoid side reactions .
  • Purification : Column chromatography with silica gel or recrystallization from DMF/acetic acid mixtures .

Q. What computational tools or databases are recommended for predicting synthetic routes or stability of this compound?

  • Tools like PISTACHIO , BKMS_METABOLIC , and REAXYS provide high-accuracy route predictions. These platforms analyze feasible pathways, side reactions, and degradation products based on historical data . For stability, molecular dynamics simulations can model degradation under thermal or hydrolytic stress .

Q. How do structural modifications impact the compound’s biological activity, and what methodologies are used to assess this?

  • Modifications at the 5-methyl or carboxylate positions influence bioactivity. For example:

  • Enzyme Inhibition Assays : To test interactions with targets like kinases or proteases.
  • SAR Studies : Comparing derivatives with varying substituents (e.g., nitro, hydroxy) using in vitro cytotoxicity screens .
  • Molecular Docking : To predict binding affinities with proteins using software like AutoDock .

Q. What are the key challenges in interpreting NMR or HRMS data for this compound, particularly when impurities are present?

  • Challenges include:

  • Signal Overlap : Thiazole ring protons may overlap with aromatic impurities. Deuterated solvents (e.g., DMSO-d₆) improve resolution .
  • Isotopic Peaks : HRMS data must differentiate [M+H]+ from isotopic clusters (e.g., sulfur-34).
  • Degradation Peaks : Hydrolysis products (e.g., free carboxylic acid) appear as additional signals, requiring spiking experiments for confirmation .

Q. Methodological Considerations

Q. How should this compound be stored to ensure long-term stability?

  • Store at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Q. What strategies resolve contradictions in reported melting points or spectral data across studies?

  • Cross-validate using:

  • Multi-Lab Reproducibility : Replicate synthesis under standardized conditions.
  • Advanced Techniques : Variable-temperature NMR or X-ray crystallography to confirm polymorphic forms .
  • Literature Surveys : Compare CAS-registered data (e.g., CAS 63257-03-4) with peer-reviewed studies .

Q. Tables for Quick Reference

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂S
CAS Number63257-03-4
Melting Point206–208°C
HRMS (m/z)187.06 ([M+H]+)

Table 2: Common Synthetic Byproducts

ByproductFormation CauseMitigation Strategy
Dimerized thiazoleHigh-temperature refluxUse catalyst-free conditions
Hydrolyzed carboxylateMoisture exposureStore under inert atmosphere

Properties

IUPAC Name

methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFCEYUYBJVUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360614
Record name Methyl 2-amino-5-methylthiazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63257-03-4
Record name Methyl 2-amino-5-methylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

Sodium methoxide (25% wt solution, 50 mL) was added slowly to a 0° C. solution of methyl 2,2-dichloroacetate (25 mL, 261 mmol) and acetaldehyde (15 mL, 267 mmol) in 200 mL diethyl ether. The mixture was stirred at 0° C. for 1 hour. Water (100 mL) was added, and the organic layer was recovered. The aqueous phase was extracted with diethyl ether (2×100 mL). The organic extracts were combined, washed with brine (2×200 mL), dried over MgSO4, filtered, evaporated, and dried in vacuo. The crude oil (29 g) was dissolved in MeOH (250 mL), and thiourea (15.5 g, 190 mmol) was added. The solution was stirred at reflux for 4 hours. After cooling to room temperature, the solvent was evaporated. The oily residue was dissolved in MeOH (50 mL). The solution was poured into ice/water (500 mL). The pH was brought to approximately 8-9 with concentrated ammonium hydroxide. The yellow solid material was recovered by filtration, washed with water (3×50 mL) and hexanes (3×50 mL), and dried in vacuo, affording methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (11.7 g, 26%) as a yellow solid. The product was used without further purification.
Name
Sodium methoxide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
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reactant
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Quantity
15 mL
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Quantity
200 mL
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Quantity
15.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere at 0° C., to a solution of 2-oxobutyric acid (12 g, 120 mmol) in methanol was added thionyl chloride (40 mL, 330 mmol), and the mixture was stirred at the same temperature for 3 hr. The solvent was evaporated under reduced pressure. Under a nitrogen atmosphere at 0° C., to a solution (50 mL) of the residue in diethyl ether was slowly added dropwise a solution (50 mL) of bromine (10 g, 130 mmol) in diethyl ether, and the mixture was stirred overnight while allowing the mixture to spontaneously warm. The solvent was evaporated under reduced pressure. An aqueous solution (120 mL) of the residue and thiourea (6.3 g, 83 mmol) was heated under reflux for 3 hr, and cooled to room temperature. The reaction mixture was neutralized with 20% aqueous ammonia solution. The resulting crude title compound was collected by filtration, washed with water to give the title compound (3.3 g, 23%) as a colorless solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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0 (± 1) mol
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solvent
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[Compound]
Name
solution
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
23%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Methyl 2-amino-5-methylthiazole-4-carboxylate
Methyl 2-amino-5-methylthiazole-4-carboxylate
Methyl 2-amino-5-methylthiazole-4-carboxylate
Methyl 2-amino-5-methylthiazole-4-carboxylate
Methyl 2-amino-5-methylthiazole-4-carboxylate

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